molecular formula C13H15N3OS2 B2920318 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392239-50-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No. B2920318
CAS RN: 392239-50-8
M. Wt: 293.4
InChI Key: APEAMYOQWYRPDA-UHFFFAOYSA-N
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Description

The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is part of a class of compounds that have been found to have diverse biological activities .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Thiadiazoles have been studied in the context of their antioxidant properties. For instance, the ABTS/PP decolorization assay, a method for assessing antioxidant capacity, involves reaction pathways that thiadiazoles might participate in. These pathways include the formation of coupling adducts with ABTS•+ and subsequent oxidative degradation, demonstrating the intricate reactions thiadiazoles can undergo in antioxidant contexts (Ilyasov et al., 2020).

Synthetic Methods and Biological Significances

The synthesis of thiadiazolines and their biological significance have been comprehensively reviewed, highlighting various synthetic methods and the biological activities of these compounds against different microbial strains. This underscores the pharmaceutical importance of thiadiazolines, a category closely related to thiadiazoles, in developing new therapeutic agents (Yusuf & Jain, 2014).

Thiazolidines and Derivatives: Synthesis to Biological Applications

Research on thiazolidine motifs, which share structural similarities with thiadiazoles, has bridged organic synthesis and medicinal chemistry, exploring their potential as new drug candidates. These compounds exhibit a range of biological properties such as anticancer, anticonvulsant, and antimicrobial activities, highlighting the versatility of sulfur and nitrogen-containing heterocycles in drug discovery (Sahiba et al., 2020).

Novel Thiazole Derivatives and Patent Review

The therapeutic potential of thiazole derivatives, including those with activities as antioxidants, analgesics, anti-inflammatories, and antimicrobials, has been the subject of patent reviews. This literature emphasizes the medicinal chemistry significance of thiazole compounds in developing drugs with reduced side effects, showcasing the ongoing interest and innovation in this domain (Leoni et al., 2014).

Future Directions

The future directions for research on “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. Given the diverse biological activities of thiazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-4-18-13-16-15-12(19-13)14-11(17)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAMYOQWYRPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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